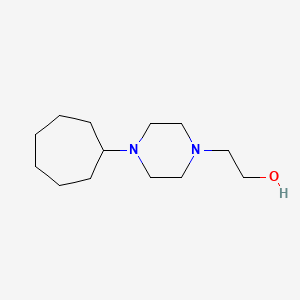![molecular formula C23H27NO B4949078 N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-methoxy-3-biphenylamine](/img/structure/B4949078.png)
N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-methoxy-3-biphenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-methoxy-3-biphenylamine, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a highly potent agonist of the cannabinoid receptors CB1 and CB2 and is often used as a recreational drug due to its psychoactive effects. However, JWH-018 also has potential scientific research applications, particularly in the fields of pharmacology and neuroscience.
作用機序
N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-methoxy-3-biphenylamine acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors that are widely distributed throughout the central and peripheral nervous systems. Activation of these receptors leads to a wide range of effects, including modulation of neurotransmitter release, inhibition of adenylyl cyclase activity, and activation of mitogen-activated protein kinases. This compound is believed to act primarily through CB1 receptors, which are highly expressed in the brain and are involved in the regulation of pain perception, mood, and cognition.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, many of which are similar to those of natural cannabinoids such as THC. These effects include increased appetite, altered mood, and impaired cognition. This compound has also been shown to have analgesic properties, and may be useful in the treatment of chronic pain. However, this compound is also associated with a number of adverse effects, including tachycardia, hypertension, and seizures.
実験室実験の利点と制限
N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-methoxy-3-biphenylamine has a number of advantages and limitations for use in laboratory experiments. One of the primary advantages is its high potency and selectivity for CB1 and CB2 receptors, which allows for precise modulation of these receptors in vitro and in vivo. This compound is also relatively easy to synthesize, which makes it a cost-effective tool for research. However, this compound is also associated with a number of limitations, including its potential for abuse and its adverse effects on cardiovascular and neurological function.
将来の方向性
There are a number of future directions for research on N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-methoxy-3-biphenylamine and other synthetic cannabinoids. One area of focus is the development of new drugs that target the cannabinoid receptors CB1 and CB2, particularly for the treatment of pain and other neurological disorders. Another area of focus is the study of the long-term effects of synthetic cannabinoids on brain function and behavior, particularly with regard to the potential for addiction and cognitive impairment. Finally, there is a need for further research into the safety and efficacy of synthetic cannabinoids, particularly with regard to their use as recreational drugs.
合成法
N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-methoxy-3-biphenylamine is typically synthesized through a multi-step process that involves the reaction of various chemical reagents. The starting material is typically 2,2,3,3-tetramethylcyclopropanecarboxylic acid, which is converted to the corresponding acid chloride. This is then reacted with 1-naphthylmagnesium bromide to form the ketone intermediate. The ketone is then reduced with lithium aluminum hydride to form the alcohol, which is then reacted with 4-methoxybenzyl chloride to form the final product, this compound.
科学的研究の応用
N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-methoxy-3-biphenylamine has potential applications in scientific research, particularly in the fields of pharmacology and neuroscience. It is a highly potent agonist of the cannabinoid receptors CB1 and CB2, which are involved in a wide range of physiological processes, including pain perception, appetite regulation, and immune function. This compound can be used to study the effects of cannabinoid receptor activation on these processes, as well as to develop new drugs that target these receptors.
特性
IUPAC Name |
2-methoxy-5-phenyl-N-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO/c1-17(2)19-11-9-18(10-12-19)16-24-22-15-21(13-14-23(22)25-3)20-7-5-4-6-8-20/h4-9,13-15,19,24H,1,10-12,16H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCLVKWOKRTLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)CNC2=C(C=CC(=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide](/img/structure/B4948996.png)
![5-[4-(allyloxy)-3-chlorobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4949002.png)
![1-[4-(4-chlorophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B4949013.png)
![2-chloro-4-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amino]methyl}phenol](/img/structure/B4949021.png)
![1-(4-chlorophenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B4949022.png)

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4949036.png)
![N-cyclopentyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4949046.png)
![2-{2-bromo-4-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B4949056.png)
![5-(1H-indol-1-ylmethyl)-N-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4949066.png)

![methyl 3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4949095.png)
![5-{4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4949101.png)
![N-methyl-N-(4-pyrimidinylmethyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4949106.png)
